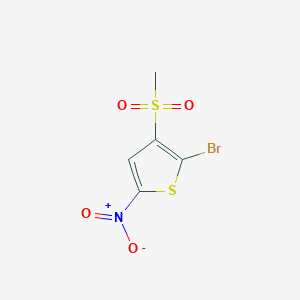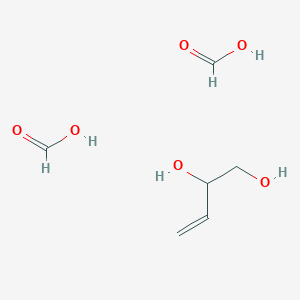
But-3-ene-1,2-diol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-ene-1,2-diol: is an organic compound with the molecular formula C4H8O2. It is a vicinal diol, meaning it has two hydroxyl groups (-OH) on adjacent carbon atoms. Formic acid is a simple carboxylic acid with the formula HCOOH. When combined, these compounds can participate in various chemical reactions and have diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Alkenes: One common method to prepare but-3-ene-1,2-diol is through the oxidation of alkenes.
Hydrolysis of Epoxides: Another method involves the hydrolysis of but-3-ene oxide (an epoxide) using acidic or basic conditions to produce but-3-ene-1,2-diol.
Industrial Production Methods: Industrial production of but-3-ene-1,2-diol often involves continuous flow processes that optimize reaction conditions for high yield and selectivity. For example, the deoxydehydration of erythritol can produce but-3-ene-1,2-diol in high yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: But-3-ene-1,2-diol can undergo oxidation reactions to form various products.
Reduction: Reduction reactions can convert but-3-ene-1,2-diol to other alcohols or hydrocarbons.
Substitution: The hydroxyl groups in but-3-ene-1,2-diol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).
Substitution: Various acids, bases, or other nucleophiles.
Major Products:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Ethers, esters, halides.
Aplicaciones Científicas De Investigación
Chemistry: But-3-ene-1,2-diol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions . Biology: It serves as a substrate or inhibitor in enzymatic studies. For example, it has been studied as an inhibitor for coenzyme B12-dependent glycerol dehydratase . Medicine: Research is ongoing to explore its potential therapeutic applications. Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of but-3-ene-1,2-diol in various reactions involves its hydroxyl groups and the double bond. For example, in oxidation reactions, the hydroxyl groups can be cleaved to form carbonyl compounds. The double bond can participate in addition reactions, forming new bonds with electrophiles or nucleophiles .
Comparación Con Compuestos Similares
Ethane-1,2-diol (ethylene glycol): A simple diol with two hydroxyl groups on adjacent carbon atoms.
Propane-1,2-diol (propylene glycol): Another vicinal diol with similar properties.
Uniqueness: But-3-ene-1,2-diol is unique due to its double bond, which allows it to participate in additional types of reactions compared to saturated diols like ethane-1,2-diol and propane-1,2-diol .
Propiedades
Número CAS |
57931-24-5 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
but-3-ene-1,2-diol;formic acid |
InChI |
InChI=1S/C4H8O2.2CH2O2/c1-2-4(6)3-5;2*2-1-3/h2,4-6H,1,3H2;2*1H,(H,2,3) |
Clave InChI |
MRNUUUXMBDCNRK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CO)O.C(=O)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



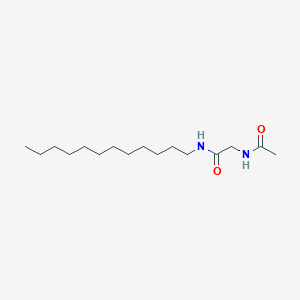

![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
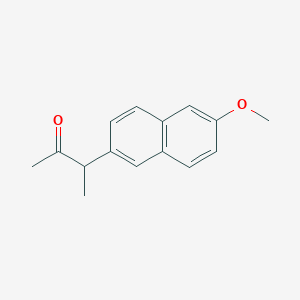
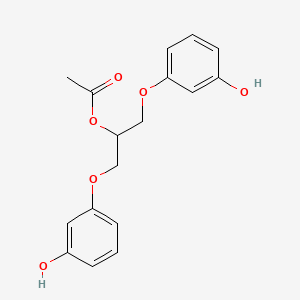
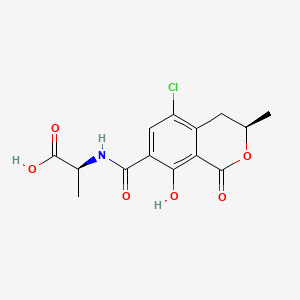
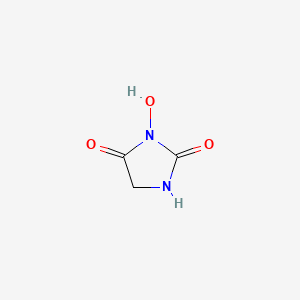
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
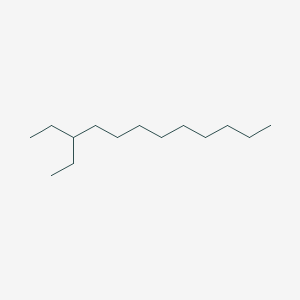
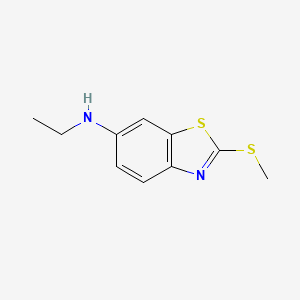
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
